Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate
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Overview
Description
ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a sulfonamide group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the sulfonamide and carboxylate ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution of the chlorine atom may result in various substituted sulfonamides.
Scientific Research Applications
ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(4-CHLOROPHENYL)OXAZOLE-4-CARBOXYLATE: Similar structure but with an oxazole ring instead of a furan ring.
4-CHLORO-3-METHYLPHENOL: Contains a chlorophenyl group but lacks the sulfonamide and furan components.
Uniqueness
ETHYL 5-{[4-CHLORO-3-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O6S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
ethyl 5-[[[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H19ClN2O6S/c1-2-29-21(26)19-11-8-15(30-19)13-23-31(27,28)16-9-10-18(22)17(12-16)20(25)24-14-6-4-3-5-7-14/h3-12,23H,2,13H2,1H3,(H,24,25) |
InChI Key |
CCVYYKVUTRJWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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